7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Overview
Description
“7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the molecular weight of 148.17 . It is related to the class of compounds known as [1,2,4]triazolo[4,3-a]pyridines .
Synthesis Analysis
The synthesis of related compounds often involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . The specific synthesis process for “7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is not available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is characterized by the presence of a triazolo[4,3-a]pyridine ring with a methyl group at the 7-position and an amine group at the 8-position .
Physical And Chemical Properties Analysis
Its InChI code is “1S/C7H8N4/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,8H2,1H3” and its InChI key is "UJCWHPYUVJFIRE-UHFFFAOYSA-N" .
Scientific Research Applications
- Application : This compound and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
- Methods : The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives involve the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles .
- Results : The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development, have been studied .
- Application : A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity .
- Methods : The structures of these compounds were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Results : Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine Scaffold
Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives
Very Thermostable Energetic Materials Based on a Fused-Triazole
- Application : This compound is a potent and selective inhibitor of DNA-PK, a key component within the DNA damage response. It is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
- Methods : The compound was identified by screening a corporate collection for DNA-PKcs inhibitors with good PI3 kinase selectivity .
- Results : Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
- Application : Triazolo[4,3-a]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor
Triazolo[4,3-a]pyrazine Derivatives
Biological Activities of [1,2,4]triazolo[1,5-
- Application : This compound is a potent and selective inhibitor of DNA-PK, a key component within the DNA damage response. It is responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .
- Methods : The compound was identified by screening a corporate collection for DNA-PKcs inhibitors with good PI3 kinase selectivity .
- Results : Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .
- Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Application : Triazolo [4,3- a ]pyrazine derivatives have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials
Biological activities of [1,2,4]triazolo [1,5-
Safety And Hazards
The safety information for “7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-11-4-9-10-7(11)6(5)8/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCWHPYUVJFIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NN=CN2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653930 | |
Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
CAS RN |
1150617-76-7 | |
Record name | 7-Methyl[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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